

# Glycyrrhizin (GLR) and its role in modulating immune response

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An In-depth Technical Guide to the Immunomodulatory Role of Glycyrrhizin (GLR)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Glycyrrhizin (GLR), the primary bioactive triterpenoid saponin derived from the roots of the Glycyrrhiza glabra (licorice) plant, has a long history in traditional medicine. Modern scientific investigation has unveiled its potent and complex immunomodulatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which GLR modulates the immune response. It details GLR's interaction with key inflammatory mediators and signaling pathways, its influence on various immune cell populations, and its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways to offer a thorough resource for the scientific community.

### **Core Mechanisms of Immunomodulation**

GLR exerts its effects by targeting several critical nodes within the inflammatory cascade. Its action is pleiotropic, involving the direct inhibition of pro-inflammatory molecules and the modulation of intracellular signaling pathways that govern immune cell function.

### **Inhibition of High Mobility Group Box 1 (HMGB1)**



High Mobility Group Box 1 (HMGB1) is a crucial alarmin, or Damage-Associated Molecular Pattern (DAMP), that acts as a late mediator of inflammation. Released by necrotic or activated immune cells, extracellular HMGB1 orchestrates a pro-inflammatory response.[1] GLR has been shown to be a direct inhibitor of HMGB1.[2] It physically binds to the HMGB1 protein, sequestering it and preventing its interaction with its primary receptors, the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptors (TLRs), particularly TLR4.[3] [4] This action effectively neutralizes HMGB1's cytokine-like activity, inhibiting downstream inflammatory phenomena.[1][3] Furthermore, GLR can suppress the expression and release of HMGB1 from macrophages stimulated by lipopolysaccharide (LPS), a major component of Gram-negative bacteria.[5][6]

### Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like Receptors are a class of pattern recognition receptors that play a fundamental role in the innate immune system. TLR4, in particular, recognizes LPS, triggering a potent inflammatory response. GLR has been demonstrated to interfere with the TLR4 signaling pathway.[7][8] By inhibiting the HMGB1/TLR4 axis, GLR can downregulate the activation of downstream signaling cascades.[7][9] This inhibition prevents the recruitment of adaptor proteins like MyD88, leading to reduced activation of key transcription factors responsible for inflammation.[8][10] GLR's effects are not limited to TLR4; it has also been shown to modulate TLR9 signaling, suggesting a broader impact on innate immune recognition.[11]

### Suppression of NF-kB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12][13] A primary mechanism of GLR's anti-inflammatory action is the suppression of the NF-κB pathway.[7][14] By inhibiting upstream signals from TLRs and HMGB1, GLR prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and subsequent gene transcription.[4][7]

Concurrently, GLR modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38, JNK, and ERK pathways.[7][14] These pathways are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators.



[14] GLR has been shown to inhibit the phosphorylation of p38 MAPK, which is involved in the expression of TNF- $\alpha$  and IL-6 and the release of HMGB1.[2][5][7]

#### Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that responds to cellular stress and infection.[15] Its activation leads to the cleavage of caspase-1, which in turn processes the pro-inflammatory cytokines IL-1 $\beta$  and IL-18 into their mature, active forms.[16] GLR and its derivatives have been identified as potent inhibitors of NLRP3 inflammasome activation.[14][15] By interfering with inflammasome assembly and activation, GLR significantly reduces the secretion of IL-1 $\beta$  and IL-18, thereby dampening a powerful inflammatory amplification loop.[16][17] This mechanism is particularly relevant in conditions characterized by excessive inflammasome activity.[15][16]

### **Effects on Immune Cell Populations**

GLR's immunomodulatory effects are manifested through its direct and indirect actions on various immune cells, often guiding their phenotype and function towards a desired response depending on the pathological context.

### Macrophages

GLR exhibits a context-dependent influence on macrophage polarization.

- Pro-M1 Polarization: In some settings, GLR can promote a classically activated (M1) macrophage phenotype. It increases the expression of M1 surface markers like CD80, CD86, and MHC-II and enhances the production of M1-associated cytokines (TNF-α, IL-12, IL-6) and nitric oxide (NO).[18][19] This M1 polarization is associated with enhanced phagocytosis and bactericidal capacity.[18][20] This effect is mediated through the activation of JNK and NF-κB pathways.[19][20]
- Promotion of M2 Polarization: Conversely, in models of neuroinflammation such as traumatic spinal cord injury, GLR promotes the switch from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype.[14][16] It reduces the expression of M1 markers (CD86, iNOS) while increasing M2 markers (CD206, Arg-1), which contributes to attenuated neuroinflammation and tissue repair.[16]



### **Dendritic Cells (DCs)**

DCs are professional antigen-presenting cells that bridge innate and adaptive immunity. GLR significantly impacts their function:

- Maturation and Activation: GLR promotes the maturation of DCs, evidenced by the upregulation of co-stimulatory molecules CD40 and CD86, as well as MHC-II.[21][22]
- Cytokine Production: GLR-treated DCs show increased production of IL-12, a key cytokine
  for driving Th1 responses.[13][21] However, in models of hepatitis, GLR has been shown to
  enhance the production of the anti-inflammatory cytokine IL-10 by liver DCs, highlighting its
  context-specific activity.[23][24]
- T Cell Stimulation: By promoting maturation and IL-12 secretion, GLR-treated DCs enhance the proliferation of allogeneic T cells and steer their differentiation towards a T helper 1 (Th1) phenotype.[13][21]

#### T Cells

GLR indirectly and directly modulates T cell responses, influencing the balance between different T helper subsets.

- Th1/Th2 Balance: By acting on DCs, GLR promotes a Th1-dominant immune response, characterized by increased production of IFN-y, while reducing the production of the Th2 cytokine IL-4.[21][25] This can be beneficial in allergic conditions, which are often Th2driven.
- Th17 and Treg Balance: GLR has been shown to suppress the differentiation of proinflammatory Th17 cells and reduce the associated cytokines IL-17 and IL-22.[24][26]
   Simultaneously, it can enhance the population and activity of CD4+CD25+Foxp3+ regulatory
  T cells (Tregs), which are crucial for maintaining immune tolerance.[25][27]

## Data Presentation: Quantitative Effects of Glycyrrhizin



## Table 1: Effect of Glycyrrhizin on Cytokine and Inflammatory Mediator Production



Mediator	Cell/Model System	GLR Concentration/ Dose  GLR  Characteristics  Characteri		Reference(s)
Pro-Inflammatory				
TNF-α	LPS-stimulated RAW264.7 cells	Varies (In vitro)	Dose-dependent inhibition	[5][14][28]
TNF-α	Psoriasis Patients (serum)	Combination therapy	Significant reduction	[26]
TNF-α	Cerebral I/R (rats)	Pre-treatment	Decreased expression	[2]
IL-6	LPS-stimulated RAW264.7 cells	Varies (In vitro)	Dose-dependent inhibition	
IL-6	Psoriasis Patients (serum)	Combination therapy	36.0% reduction	[26]
IL-1β	LPS-stimulated RAW264.7 cells	Varies (In vitro)	/aries (In vitro) Dose-dependent inhibition	
IL-1β	Traumatic SCI (rats)	10 mg/kg (oral)	Marked reduction	[14]
IL-17	Psoriasis Patients (serum)	Combination therapy	67.9% reduction	[26]
IL-18	Traumatic SCI (rats)	10 mg/kg (oral)	Marked reduction	[14]
HMGB1	LPS-stimulated RAW264.7 cells	Varies (In vitro)	Inhibited release & expression	[5]
NO	IFN-y-activated macrophages	Varies (In vitro)	Enhanced production	[20]
NO	LPS-stimulated RAW264.7 cells	Varies (In vitro)	Inhibition	[17]



Th1/Th2/Treg- Related				
IL-12	Mouse Splenic DCs	Varies (In vitro)	Increased production	[13][21]
IFN-γ	T cells co- cultured w/ GLR- DCs	Varies (In vitro)	Increased production	[21]
IL-4	T cells co- cultured w/ GLR- DCs	Varies (In vitro)	Reduced production	[21]
IL-10	Mouse Liver DCs	In vivo & In vitro	Enhanced production	[23]
IL-10	T cells co- cultured w/ GLR- DCs	Varies (In vitro)	Increased production	[21]

Table 2: Effect of Glycyrrhizin on Immune Cell Phenotypes and Functions



Cell Type	Parameter	Model System	GLR Treatment	Observed Effect	Reference(s
Dendritic Cells	Maturation Markers	Mouse Splenic DCs	In vitro	Upregulation of CD40, CD86, MHC- II	[21][22]
T Cell Stimulation	Mixed Lymphocyte Reaction	In vitro	Enhanced allogenic T cell proliferation	[21]	
Macrophages	M1 Polarization Markers	Murine BMDMs	In vitro	Increased CD80, CD86, MHC-II expression	[18][19]
M2 Polarization Markers	Traumatic SCI (rats)	10 mg/kg (oral)	Increased CD206, Arg-1 expression	[16]	
Phagocytosis	Murine BMDMs	In vitro	Enhanced uptake of FITC-dextran & E. coli	[18][20]	
T Cells	Regulatory T cells (Tregs)	OVA- sensitized mice	10-40 mg/kg	Substantially enhanced Treg population	[25]
Th17 Cells	Psoriasis Patients	Combination therapy	Significant reduction in Th17 percentage	[26]	

# **Key Experimental Protocols In Vitro Macrophage Polarization Assay**



- Cell Isolation: Bone Marrow-Derived Macrophages (BMDMs) are harvested from the femur and tibia of mice. Bone marrow cells are cultured for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF to differentiate them into macrophages.[20]
- Treatment: Adherent BMDMs are treated with various concentrations of Glycyrrhizic Acid (GA, a common synonym for GLR) for 24-48 hours.[18][19]
- Phenotypic Analysis (Flow Cytometry): Cells are harvested and stained with fluorescently-labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Mannose Receptor). Data is acquired on a flow cytometer and analyzed to determine the percentage of positive cells and mean fluorescence intensity.[18]
- Functional Analysis (Phagocytosis Assay): GA-treated BMDMs are incubated with FITC-labeled dextran or pHrodo-labeled E. coli particles for a defined period (e.g., 1-2 hours). The uptake is quantified by flow cytometry or fluorescence microscopy.[18][20]
- Gene Expression Analysis (qPCR): RNA is extracted from treated cells, reverse-transcribed to cDNA, and subjected to quantitative PCR to measure the mRNA expression levels of M1 genes (e.g., iNOS, TNFa) and M2 genes (e.g., Arg1, Ym1).[19]

## Dendritic Cell Maturation and T Cell Co-culture (Mixed Lymphocyte Reaction)

- DC Isolation: Splenic DCs are isolated from mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) with CD11c microbeads.[21]
- DC Treatment: Isolated DCs are cultured with varying concentrations of GLR for 24 hours. A
  positive control, such as LPS, is often used.
- DC Maturation Analysis: After treatment, DCs are stained with fluorescent antibodies against
  maturation markers (CD40, CD86, MHC-II) and analyzed by flow cytometry.[21] The
  supernatant is collected to measure cytokine production (e.g., IL-12) by ELISA.[21]
- T Cell Isolation: Naive CD4+ T cells are isolated from the spleens of allogeneic mice (e.g., BALB/c) using a negative selection kit.

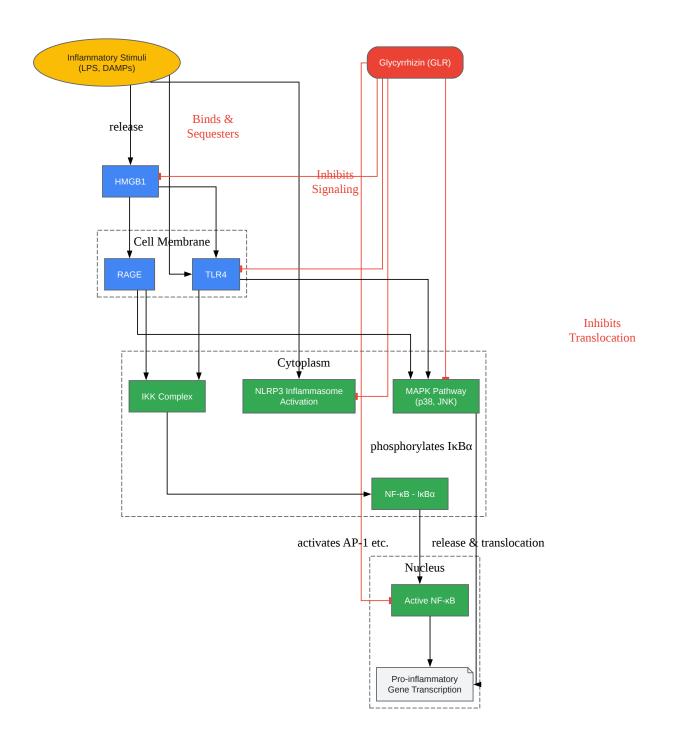


- Co-culture (MLR): GLR-treated DCs are washed and co-cultured with the isolated allogeneic
   T cells at a specific ratio (e.g., 1:5 or 1:10 DC:T cell) for 3-5 days.
- T Cell Proliferation Assay: T cell proliferation is measured by incorporating a fluorescent dye like CFSE prior to co-culture and measuring its dilution by flow cytometry, or by using a BrdU incorporation assay.[21]
- T Cell Cytokine Analysis: Supernatants from the co-culture are collected at the end of the incubation period, and the concentrations of key cytokines (e.g., IFN-γ, IL-4, IL-10) are measured by ELISA to determine the T helper cell polarization profile.[21]

Visualizations: Signaling Pathways and Cellular Interactions

Diagram 1: Core Anti-inflammatory Signaling Pathways Modulated by GLR



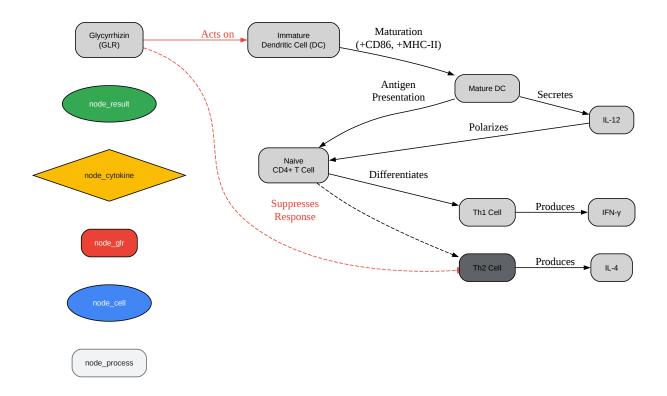


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Caption: GLR inhibits inflammation by binding HMGB1 and suppressing TLR4, MAPK, NF-κB, and NLRP3 pathways.

## Diagram 2: GLR's Modulation of Dendritic Cell - T Cell Interaction

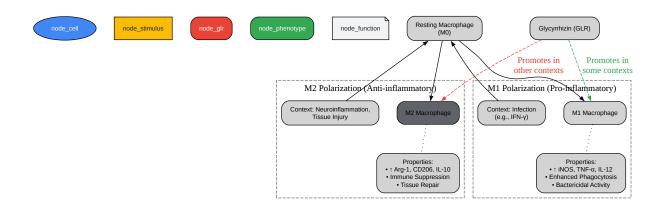


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Caption: GLR promotes DC maturation and IL-12 production, driving naive T cells to a Th1 phenotype.

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## Diagram 3: Context-Dependent Influence of GLR on Macrophage Polarization



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Caption: GLR's effect on macrophage polarization is context-dependent, promoting M1 or M2 phenotypes.

### **Conclusion and Future Directions**

Glycyrrhizin is a multifaceted immunomodulatory agent with well-defined molecular targets. Its ability to inhibit HMGB1, suppress the TLR4-NF- $\kappa$ B/MAPK signaling axis, and block NLRP3 inflammasome activation establishes it as a potent anti-inflammatory compound. Furthermore, its capacity to modulate the function and differentiation of key immune cells—including macrophages, dendritic cells, and T cells—underscores its potential for therapeutic intervention in a wide array of immune-mediated diseases.

While the preclinical evidence is strong, the translation of GLR into clinical practice requires addressing challenges such as poor oral bioavailability and potential side effects like



pseudoaldosteronism with prolonged high-dose use.[12][14] Future research should focus on the development of novel delivery systems to enhance bioavailability and target specificity. Further large-scale, placebo-controlled clinical trials are essential to rigorously establish its efficacy and safety profile for specific inflammatory conditions. The continued exploration of GLR and its derivatives offers a promising avenue for the development of new-generation immunomodulatory therapies.

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